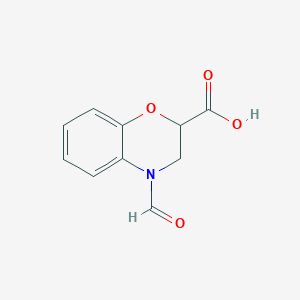

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a chemical compound with the CAS Number: 1248718-39-9 . It has a molecular weight of 207.19 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H9NO4/c12-6-11-5-9 (10 (13)14)15-8-4-2-1-3-7 (8)11/h1-4,6,9H,5H2, (H,13,14) .Chemical Reactions Analysis

Aldehydes, such as the formyl group in this compound, are frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and are often catalyzed by acid . Aldehydes are readily oxidized to give carboxylic acids .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds, including benzoxazine derivatives, have been extensively studied for their wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. The triazine scaffold, closely related to benzoxazines, has been highlighted for its potent pharmacological activities, suggesting that the core moiety of benzoxazine could be significant for the development of future drugs (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).

Plant Defence Metabolites and Antimicrobial Scaffolds

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in plant defense. While naturally occurring benzoxazinoids exhibit modest antimicrobial potency, synthetic derivatives of the benzoxazinone backbone demonstrate significant antimicrobial activities. This suggests that benzoxazine derivatives might serve as promising scaffolds for designing new antimicrobial agents (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).

Synthetic Applications and Pharmacological Profile

Benzoxazine derivatives are pivotal in organic synthesis and medicinal chemistry, exhibiting antimicrobial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This versatility underscores the potential of benzoxazine derivatives in the development of novel therapeutic agents (N. Siddiquia, R. Alama, & Waquar Ahsana, 2010).

Microwave-assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the efficient and rapid synthesis of benzoxazole derivatives, highlighting the importance of benzoxazines in medicinal chemistry and material science. This method facilitates the exploration of benzoxazine derivatives with potential pharmacological properties (M. Özil & E. Menteşe, 2020).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition mechanisms of carboxylic acids on biocatalysts is crucial for developing robust microbial strains for industrial applications. Carboxylic acids, including benzoxazine derivatives, are studied for their effects on microbial cell membranes and internal pH, which are key to enhancing microbial tolerance and performance in biotechnological processes (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-6-11-5-9(10(13)14)15-8-4-2-1-3-7(8)11/h1-4,6,9H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHXYYPINCVPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2830196.png)

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)